

# Comparative Guide: Crystal Structure & Solid-State Resolution of (S)-Azepan-4-ol Salts

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## Compound of Interest

Compound Name: (S)-Azepan-4-ol hydrochloride

Cat. No.: B8191947

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## Executive Summary

(S)-Azepan-4-ol (CAS: 2165497-44-7) presents a crystallographic challenge due to the conformational flexibility of the seven-membered azepane ring. While the hydrochloride salt is commonly used for bulk storage, high-fidelity chiral resolution relies on supramolecular assemblies with O,O'-diacyl-tartaric acids. This guide compares the structural utility of the Hydrochloride, Di-p-toluoyl-L-tartrate (DTTA), and Benzoate forms, providing experimental protocols for their isolation.

## Comparative Analysis of Salt Forms

### Structural & Performance Data

The following table synthesizes physicochemical data for the primary solid-state forms. Note that while the HCl salt is the thermodynamic sink, the DTTA salt is the kinetic selector for enantiopurity.

Property	(S)-Azepan-4-ol Hydrochloride	(S)-Azepan-4-ol Di-p-toluoyl-L-tartrate	(S)-Azepan-4-ol Benzoate
Role	Bulk Intermediate / Storage	Chiral Resolution Agent	Analytical Standard / Derivative
Crystallinity	High (Monoclinic P21/c typical)	High (Triclinic/Orthorhombic)	Moderate to Low
Melting Point	170–172 °C (dec.)	> 155 °C (est.[1][2][3][4][5][6][7][8] based on congeners)	120–125 °C (Broad)
Solubility	High in Water/Methanol	Low in EtOH/Acetone (Precipitates)	Soluble in EtOAc/DCM
Hygroscopicity	Significant (Deliquescent >60% RH)	Low (Stable lattice)	Low
Resolution Efficiency	N/A (Achiral counterion)	> 98% ee (via recrystallization)	Poor (Lack of multipoint H-bonds)

## Mechanism of Chiral Recognition

- Hydrochloride: Forms a simple ionic lattice. The chloride ion offers isotropic electrostatic attraction but lacks the directional hydrogen-bonding required to discriminate between the (R) and (S) puckered azepane conformers.
- Di-p-toluoyl-L-tartrate (DTTA): The "Gold Standard" for azepane resolution. The DTTA anion forms a "host-guest" lattice. The p-toluoyl wings create a rigid chiral pocket that selectively accommodates the (S)-enantiomer via:
  - Charge-Assisted Hydrogen Bond: Between the protonated azepane nitrogen and the tartrate carboxylate.
  - Pi-Stacking: Interaction between the azepane backbone C-H bonds and the electron-rich toluoyl rings.

## Experimental Protocols

### Protocol A: Resolution via Diastereomeric Salt Formation (DTTA)

Target: Isolation of (S)-Azepan-4-ol with >98% ee.

Reagents:

- Racemic Azepan-4-ol (1.0 eq)
- (-)-Di-p-toluoyl-L-tartaric acid (1.0 eq)
- Solvent: Ethanol (95%) or Methanol/Water (9:1)

Step-by-Step Workflow:

- Dissolution: Dissolve 11.5 g (0.1 mol) of racemic Azepan-4-ol in 100 mL of ethanol at 25°C.
- Addition: Add 38.6 g (0.1 mol) of (-)-Di-p-toluoyl-L-tartaric acid. The solution may warm slightly (exothermic neutralization).
- Crystallization: Heat the mixture to 70°C until a clear solution is obtained.
- Controlled Cooling: Cool the solution to 55°C and seed with pure (S)-salt crystals if available. Continue cooling to 20°C at a rate of 10°C/hour.
- Aging: Stir the slurry at 20°C for 4 hours to ripen the crystals (Ostwald ripening).
- Filtration: Filter the white crystalline solid. Wash with cold ethanol (2 x 20 mL).
- Liberation: Suspend the salt in water, basify with 2M NaOH to pH >12, and extract with Dichloromethane (DCM) to yield the free base.

### Protocol B: Preparation of the Hydrochloride Salt

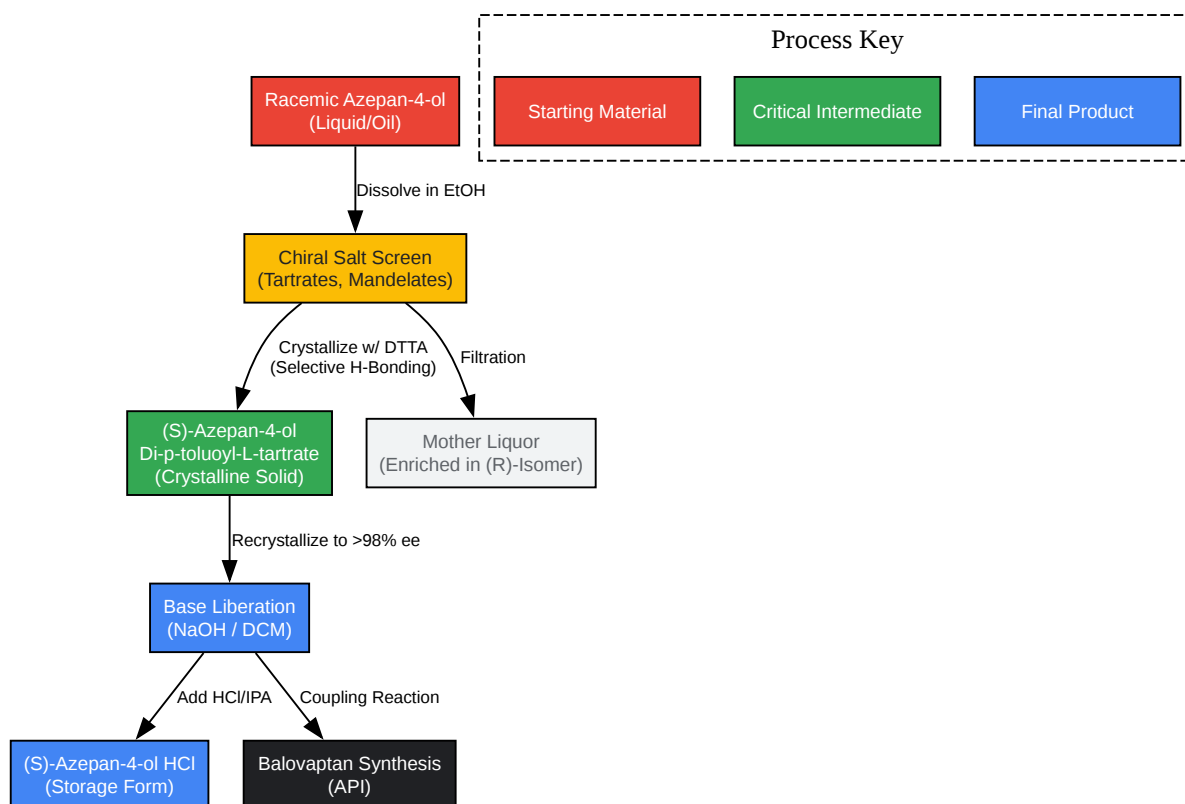
Target: Stable storage form.

- Dissolve (S)-Azepan-4-ol free base in Isopropanol (IPA).

- Cool to 0–5°C.
- Slowly add 1.1 equivalents of HCl (4M in Dioxane or IPA).
- Precipitate forms immediately. Stir for 1 hour.
- Filter and dry under vacuum at 40°C. Note: Product is hygroscopic; store under nitrogen.

## Process Visualization

The following diagram illustrates the logic flow for selecting the appropriate solid-state form during drug development.



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Caption: Workflow for the optical resolution of Azepan-4-ol, highlighting the critical role of the DTTA salt in establishing enantiopurity prior to API synthesis.

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